N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxyphenyl groups and a dihydropyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of ethoxyphenyl hydrazine with ethoxyphenyl ketone under acidic conditions, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pH
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-bromoacetamide: Similar in structure but with different functional groups.
N-(4-ethoxyphenyl)-4-{2-[(E)-(2-ethoxyphenyl)methylidene]hydrazino}-4-oxobutanamide: Shares some structural similarities but differs in specific substituents
Uniqueness
N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of ethoxyphenyl groups and dihydropyridazine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c1-3-27-16-11-9-15(10-12-16)24-14-13-18(25)20(23-24)21(26)22-17-7-5-6-8-19(17)28-4-2/h5-14H,3-4H2,1-2H3,(H,22,26) |
InChI Key |
HDQFKLKXDLRWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3OCC |
Origin of Product |
United States |
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